molecular formula C17H10BrN5 B5438601 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile

2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile

カタログ番号 B5438601
分子量: 364.2 g/mol
InChIキー: BJHKNRDOPVZIKD-BJMVGYQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile, also known as BRD-7880, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to exhibit promising anti-tumor activity in preclinical studies, making it a potential candidate for further development.

作用機序

The mechanism of action of 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile is not fully understood, but it is thought to target a specific protein involved in cancer cell growth and survival. This protein, known as bromodomain-containing protein 4 (BRD4), plays a critical role in regulating gene expression in cancer cells. This compound has been shown to bind to BRD4 and inhibit its activity, leading to the downregulation of key genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may also have potential as an anti-metastatic agent.

実験室実験の利点と制限

One advantage of 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile is that it has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, suggesting that it may have broad-spectrum activity against different types of cancer. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

将来の方向性

There are several potential future directions for the study of 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Preclinical studies have shown that this compound may enhance the anti-tumor activity of other drugs, such as paclitaxel and gemcitabine. Another potential future direction is the development of this compound derivatives that exhibit improved pharmacological properties, such as increased potency or better bioavailability. Finally, future studies may focus on the identification of biomarkers that can be used to predict the response of cancer cells to this compound, which could help to identify patients who are most likely to benefit from this compound.

合成法

The synthesis of 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile has been described in the literature. The compound can be prepared using a multistep synthesis involving several key intermediates. The first step involves the preparation of 2,6-dibromo-4-chloro-1H-imidazo[4,5-b]pyridine, which is then reacted with 3-(1H-indol-3-yl)acrylonitrile to yield this compound.

科学的研究の応用

2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile has been studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound exhibits potent anti-tumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

特性

IUPAC Name

(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN5/c18-12-6-15-17(21-9-12)23-16(22-15)10(7-19)5-11-8-20-14-4-2-1-3-13(11)14/h1-6,8-9,20H,(H,21,22,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHKNRDOPVZIKD-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=NC4=C(N3)C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。